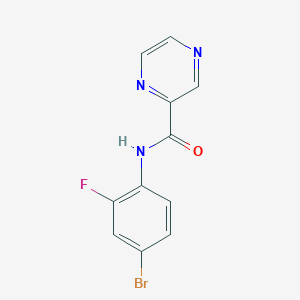![molecular formula C15H13N3O5 B5816282 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide is a chemical compound with a complex structure that includes a methoxy group, a nitrobenzoyl group, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide typically involves the reaction of 4-methoxy-3-aminobenzamide with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amide linkage can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Products may include 4-methoxy-3-formylbenzamide or 4-methoxy-3-carboxybenzamide.
Reduction: Products may include 4-methoxy-3-[(3-aminobenzoyl)amino]benzamide.
Substitution: Products will vary depending on the nucleophile used but may include derivatives with different functional groups replacing the amide nitrogen.
Aplicaciones Científicas De Investigación
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to study protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, while the amide linkage can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-3-aminobenzamide
- 3-nitrobenzoyl chloride
- 4-methoxy-3-[(3-aminobenzoyl)amino]benzamide
Uniqueness
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide is unique due to the presence of both a methoxy group and a nitrobenzoyl group, which confer distinct chemical properties
Propiedades
IUPAC Name |
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-6-5-9(14(16)19)8-12(13)17-15(20)10-3-2-4-11(7-10)18(21)22/h2-8H,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJHDORLODSFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5816211.png)
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5816219.png)
![3-Amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B5816232.png)
![N-(3-ISOXAZOLYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B5816248.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5816252.png)



![Ethyl 2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-methylamino]acetate](/img/structure/B5816286.png)
![2-[2-(benzyloxy)phenyl]-N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B5816294.png)
![3-benzyl-4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5816299.png)
![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)
